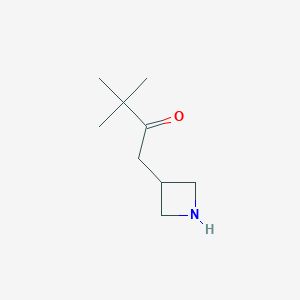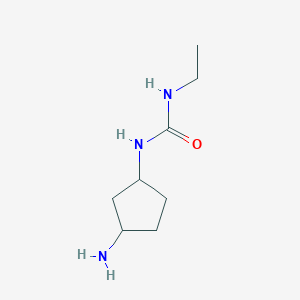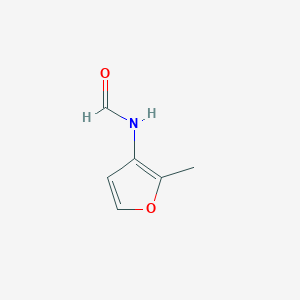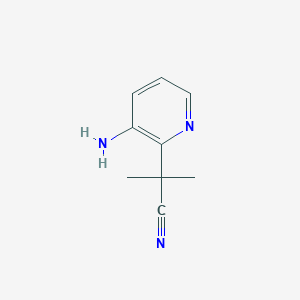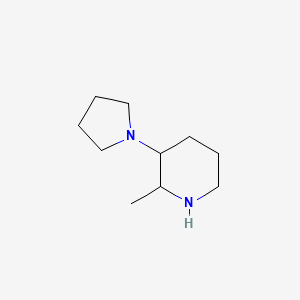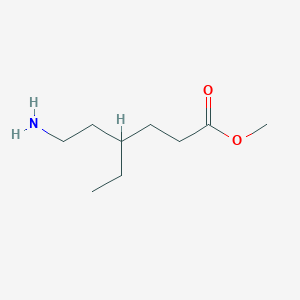
Methyl 6-amino-4-ethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-amino-4-ethylhexanoate is an organic compound with the molecular formula C9H19NO2 It is a derivative of hexanoic acid, featuring an amino group and an ethyl group attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 6-amino-4-ethylhexanoate can be synthesized through several methods. One common approach involves the reaction of hexanoic acid with methanol in the presence of a catalyst to form methyl hexanoate. This intermediate can then be subjected to further reactions to introduce the amino and ethyl groups.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6-amino-4-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted aminohexanoates .
Wissenschaftliche Forschungsanwendungen
Methyl 6-amino-4-ethylhexanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 6-amino-4-ethylhexanoate involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Methyl hexanoate: A related compound with a similar structure but lacking the amino and ethyl groups.
Ethyl hexanoate: Another related ester with an ethyl group but without the amino group.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: A compound with similar functional groups but a different core structure
Uniqueness: Methyl 6-amino-4-ethylhexanoate is unique due to the presence of both the amino and ethyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H19NO2 |
|---|---|
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
methyl 6-amino-4-ethylhexanoate |
InChI |
InChI=1S/C9H19NO2/c1-3-8(6-7-10)4-5-9(11)12-2/h8H,3-7,10H2,1-2H3 |
InChI-Schlüssel |
DYPSBAMQVMCSMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCC(=O)OC)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




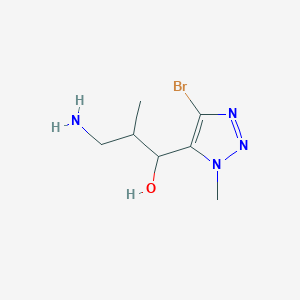
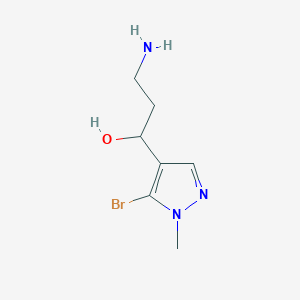

![N-[6-(Aminomethyl)pyridin-2-YL]propanamide](/img/structure/B13161505.png)

